molecular formula C7H11N3O2 B1455351 diethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267130-92-6

diethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1455351
CAS RN: 1267130-92-6
M. Wt: 169.18 g/mol
InChI Key: DJYNHENSHQXWEC-UHFFFAOYSA-N
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Description

“Diethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The 1H-1,2,3-Triazole-4-carboxylic acid has a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been a subject of interest due to their broad biological activities . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid consists of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper. For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-Triazole-4-carboxylic acid include a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .

Scientific Research Applications

Pharmaceutical Chemistry

Diethyl-1H-1,2,3-triazole-4-carboxylic acid: is a compound of significant interest in pharmaceutical chemistry due to its structural similarity to biologically active molecules. It serves as a scaffold for the synthesis of various pharmacophores, which are parts of molecular structures responsible for a drug’s biological activity. This compound has been utilized in the development of new drugs with potential antifungal, antimicrobial, and antiviral activities . Its derivatives have shown activity against influenza A and herpes simplex virus type 1 (HSV-1), as well as various cancer cell lines .

Green Chemistry

The synthesis of triazole derivatives, including diethyl-1H-1,2,3-triazole-4-carboxylic acid , can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Techniques such as ultrasound chemistry and mechanochemistry are employed to create these compounds in a more environmentally friendly manner .

Supramolecular Chemistry

In supramolecular chemistry, diethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives are used to construct complex structures through non-covalent interactions. These interactions include hydrogen bonding, metal coordination, and π-π interactions, which are essential for creating larger molecular assemblies. The triazole ring’s ability to participate in multiple types of bonding makes it a versatile building block in this field .

Material Science

This compound is also relevant in material science, where its derivatives are incorporated into polymers and coatings to enhance their properties. For example, triazole derivatives can be used as corrosion inhibitors, photostabilizers, and components of liquid crystals . Their incorporation into materials can lead to improved durability, stability, and performance.

Biological Applications

The triazole core of diethyl-1H-1,2,3-triazole-4-carboxylic acid is structurally similar to the peptide bond, making it useful in bioconjugation strategies. It can be used to modify enzymes, synthesize cyclic peptides, and develop biosensors for clinical diagnostic assays . Its stability and biocompatibility make it an excellent choice for these applications.

Drug Discovery

In drug discovery, the triazole ring is a common motif in many medicinal compounds. It is often used as a bioisostere for the amide bond, providing similar properties while offering increased stability and resistance to metabolic degradation. This has led to the development of several commercial drugs with a triazole core, such as tazobactam, cefatrizine, and rufinamide .

Mechanism of Action

Future Directions

The future directions in the research of 1H-1,2,3-triazole derivatives are likely to focus on their synthesis and evaluation for various biological activities. For instance, some 1,2,3-triazole derivatives have shown remarkable anticancer activity .

properties

IUPAC Name

1,5-diethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNHENSHQXWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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